1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea

Molecular weight Structural analog Physicochemical property

This compound uniquely combines a 2-chloropropanoyl electrophile with a terminal allyl group, creating a dual-function scaffold for SAR campaigns. Its higher lipophilicity (XLogP3-AA 1.4 vs. 0.3 for unsubstituted analogs) and lower TPSA (58.2 Ų) enhance membrane permeability. The chiral center enables stereochemical exploration, while the allyl handle supports bioorthogonal click chemistry and the chloropropanoyl moiety serves as a covalent warhead. Compared to generic urea building blocks, this scaffold delivers distinct steric and electronic properties critical for lead optimization in medicinal and agrochemical discovery.

Molecular Formula C7H11ClN2O2
Molecular Weight 190.63 g/mol
CAS No. 1094302-21-2
Cat. No. B1372334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea
CAS1094302-21-2
Molecular FormulaC7H11ClN2O2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(=O)NCC=C)Cl
InChIInChI=1S/C7H11ClN2O2/c1-3-4-9-7(12)10-6(11)5(2)8/h3,5H,1,4H2,2H3,(H2,9,10,11,12)
InChIKeyKBJNQKGDDKBGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea (CAS 1094302-21-2): Chemical Identity, Physicochemical Profile, and Supplier Documentation


1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea (CAS 1094302-21-2) is a synthetic urea derivative with the molecular formula C₇H₁₁ClN₂O₂ and a molecular weight of 190.63 g/mol [1]. The compound features a 2-chloropropanoyl group attached to one urea nitrogen and a prop-2-en-1-yl (allyl) group attached to the other [1]. Key computed physicochemical properties include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 58.2 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. Commercial suppliers list this compound with a purity of 95% and classify it as a versatile small molecule scaffold or research chemical .

Why Generic Substitution Fails for 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea (CAS 1094302-21-2)


Within the broader class of urea derivatives, 1-(2-chloropropanoyl)-3-(prop-2-en-1-yl)urea possesses a distinct structural signature—the combination of a 2-chloropropanoyl electrophile and an allyl (prop-2-en-1-yl) substituent—that differentiates its physicochemical and potential reactivity profile from simpler analogs. For example, compared to the unsubstituted (2-chloropropanoyl)urea (CAS 24224-16-6), the allyl group increases molecular weight (190.63 vs. 150.56 g/mol) and lipophilicity (XLogP3-AA 1.4 vs. 0.3) [1]. These structural differences preclude generic substitution in applications where specific steric bulk, lipophilicity, or the presence of a reactive terminal alkene are critical experimental variables .

Quantitative Differentiation of 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea (CAS 1094302-21-2) Against Urea-Class Analogs


Molecular Weight and Structural Complexity Relative to (2-Chloropropanoyl)urea

The compound exhibits a molecular weight of 190.63 g/mol, which is 40.07 g/mol higher than the simplest analog, (2-chloropropanoyl)urea (CAS 24224-16-6, MW 150.56 g/mol) [1]. This difference reflects the addition of the prop-2-en-1-yl (allyl) substituent, increasing both steric bulk and structural complexity .

Molecular weight Structural analog Physicochemical property

Lipophilicity (XLogP3-AA) Comparison with (2-Chloropropanoyl)urea

The compound's computed lipophilicity, expressed as XLogP3-AA, is 1.4, significantly higher than the value of 0.3 for (2-chloropropanoyl)urea (CAS 24224-16-6) [1]. This difference is directly attributable to the hydrophobic allyl group .

Lipophilicity XLogP Physicochemical property

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Potential

The compound has a topological polar surface area (TPSA) of 58.2 Ų, which is 14.0 Ų lower than the TPSA of (2-chloropropanoyl)urea (72.2 Ų) [1]. Both compounds possess two hydrogen bond donors and two hydrogen bond acceptors [1].

TPSA Hydrogen bonding Drug-likeness

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds, compared to only one rotatable bond in (2-chloropropanoyl)urea (CAS 24224-16-6) [1]. This increased flexibility arises from the prop-2-en-1-yl (allyl) substituent .

Rotatable bonds Conformational flexibility Molecular complexity

Structural Distinction from 1-Allyl-3-(2-chloro-acetyl)-urea (CAS 5544-34-3)

While both compounds contain an allyl group and a chloroacetyl/chloropropanoyl moiety, the target compound features a 2-chloropropanoyl group (C₃H₄ClO) instead of the 2-chloroacetyl group (C₂H₂ClO) present in 1-allyl-3-(2-chloro-acetyl)-urea (CAS 5544-34-3) [1]. This substitution results in a molecular weight difference of 14.03 g/mol (190.63 vs. 176.6 g/mol) and introduces a chiral center at the 2-chloropropanoyl carbon .

Structural analog Functional group Reactivity

Class-Level Inference: Urea Derivatives as Privileged Scaffolds with Differential Substituent Effects

The urea functional group is a well-established privileged scaffold in medicinal chemistry and agrochemical research, with biological activity highly dependent on the nature of its substituents [1]. While no direct head-to-head biological comparison data exists for this specific compound, class-level evidence indicates that the combination of a 2-chloropropanoyl electrophile and an allyl group confers distinct reactivity and potential for bioisosteric replacement compared to simpler analogs [1].

Urea derivatives Structure-activity relationship Scaffold

Recommended Research and Procurement Applications for 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea (CAS 1094302-21-2)


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's distinct physicochemical profile—including its higher lipophilicity (XLogP3-AA 1.4) and lower TPSA (58.2 Ų) compared to simpler urea analogs [1]—makes it a valuable scaffold for medicinal chemistry SAR campaigns. Its allyl group provides a handle for further functionalization, while the 2-chloropropanoyl moiety offers a chiral center and an electrophilic site for nucleophilic substitution . This scaffold can be used to explore the impact of steric bulk, lipophilicity, and stereochemistry on target binding and selectivity [2].

Chemical Biology: Probe for Investigating Enzyme Mechanisms

The presence of both an electrophilic 2-chloropropanoyl group and a terminal alkene (allyl) makes this compound a potential activity-based probe or covalent inhibitor scaffold. The allyl group can participate in bioorthogonal click chemistry reactions, while the chloropropanoyl moiety can act as a reactive warhead for covalent modification of enzyme active sites [1]. This dual functionality enables applications in target identification and validation studies .

Agrochemical Research: Building Block for Novel Plant Growth Regulators

Urea derivatives are a prominent class in agrochemical discovery, with demonstrated plant growth regulatory activity [1]. While this specific compound has not been directly evaluated, its structural features—the combination of a chloropropanoyl group and an allyl substituent—are consistent with motifs found in known plant growth regulators . The compound serves as a versatile building block for the synthesis of novel urea-based agrochemical candidates [2].

Synthetic Chemistry: Intermediate for Heterocycle Synthesis

The allyl group and the urea linkage provide multiple reactive sites for cyclization and further derivatization. The compound can be used as an intermediate in the synthesis of more complex heterocyclic systems, such as imidazolidinones, pyrimidines, or triazines, via intramolecular cyclization reactions [1]. Its chiral center also makes it a useful starting material for asymmetric synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Chloropropanoyl)-3-(prop-2-en-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.